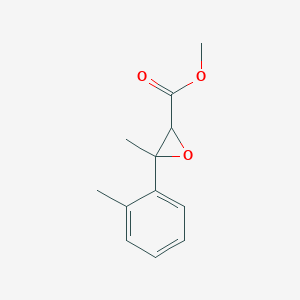
2-Cyclopropyl-2-methylpropanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-2-methylpropanedioic acid is an organic compound with the molecular formula C7H10O4. It is a derivative of malonic acid, where one of the hydrogen atoms on the central carbon is replaced by a cyclopropyl group and another by a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2-methylpropanedioic acid can be achieved through several methods. One common approach involves the reaction of cyclopropyl methyl ketone with methoxymethyl triphenylphosphonium chloride in the presence of a base, followed by acid hydrolysis . This method provides a high yield and is cost-effective.
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropyl-2-methylpropanedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-Cyclopropyl-2-methylpropanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Mécanisme D'action
The mechanism by which 2-Cyclopropyl-2-methylpropanedioic acid exerts its effects involves its interaction with specific molecular targets. The cyclopropyl and methyl groups influence its reactivity and binding properties. The pathways involved include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It can interact with cellular receptors, affecting signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylmalonic Acid: A structurally similar compound where the cyclopropyl group is replaced by a hydrogen atom.
Malonic Acid: The parent compound with two hydrogen atoms on the central carbon.
Uniqueness
2-Cyclopropyl-2-methylpropanedioic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs .
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique structure and reactivity make it a valuable tool in organic synthesis and research.
Propriétés
Formule moléculaire |
C7H10O4 |
|---|---|
Poids moléculaire |
158.15 g/mol |
Nom IUPAC |
2-cyclopropyl-2-methylpropanedioic acid |
InChI |
InChI=1S/C7H10O4/c1-7(5(8)9,6(10)11)4-2-3-4/h4H,2-3H2,1H3,(H,8,9)(H,10,11) |
Clé InChI |
HERJFAQWWYEKBB-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CC1)(C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Thieno[2,3-d]pyrimidin-4-ylamino)acetic acid](/img/structure/B13181570.png)
![2-{Bicyclo[3.1.0]hexan-3-yl}acetonitrile](/img/structure/B13181571.png)
![3-{[(tert-butoxy)carbonyl]amino}-7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B13181577.png)
![5-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid](/img/structure/B13181580.png)

![3-Amino-1-(bicyclo[3.1.0]hexan-3-YL)-2-methylpropan-1-OL](/img/structure/B13181585.png)



![N-[(Azetidin-2-yl)methyl]-N-methylpropanamide](/img/structure/B13181626.png)

![3-[(4-Bromophenyl)sulfanyl]butan-2-one](/img/structure/B13181631.png)


